4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole
CAS No.:
Cat. No.: VC20134734
Molecular Formula: C11H12FN3S
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12FN3S |
|---|---|
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | [4-(4-fluoro-3-methylphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |
| Standard InChI | InChI=1S/C11H12FN3S/c1-6-5-8(3-4-9(6)12)10-7(2)16-11(14-10)15-13/h3-5H,13H2,1-2H3,(H,14,15) |
| Standard InChI Key | ARTXXJHNWQSNMZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=C(SC(=N2)NN)C)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound 4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole consists of a thiazole ring substituted at position 4 with a 4-fluoro-3-methylphenyl group, at position 2 with a hydrazinyl moiety (-NH-NH₂), and at position 5 with a methyl group. The molecular formula (C₁₁H₁₂FN₃S) corresponds to a monoisotopic mass of 237.0732 g/mol, with a polar surface area of 87.5 Ų, suggesting moderate solubility in polar solvents. The fluorine atom at the para position of the phenyl ring enhances lipophilicity, potentially improving blood-brain barrier permeability, while the hydrazinyl group introduces hydrogen-bonding capabilities critical for target engagement .
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 237.30 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 3 (hydrazinyl NH, thiazole NH) |
| Hydrogen Bond Acceptors | 4 (thiazole S, F, N, O) |
| Rotatable Bonds | 3 |
Synthetic Routes and Optimization
The synthesis of 4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole can be achieved via the Hantzsch thiazole synthesis, a well-established method for constructing thiazole rings . Adapting protocols from analogous compounds, the reaction involves cyclocondensation of a suitably substituted thiosemicarbazide with α-bromoketones. For instance, 4-fluoro-3-methylphenyl thiosemicarbazide may react with 2-bromo-5-methylacetophenone in absolute ethanol under reflux conditions (4–5 hours), followed by precipitation upon ice cooling .
Representative Synthetic Pathway:
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Thiosemicarbazide Preparation:
(4-Fluoro-3-methylphenyl)hydrazine hydrochloride (CAS 2212021-40-2 ) is treated with ammonium thiocyanate in acidic conditions to form the corresponding thiosemicarbazide. -
Cyclocondensation:
The thiosemicarbazide reacts with 2-bromo-5-methylacetophenone in ethanol under reflux, forming the thiazole core via nucleophilic substitution and cyclization. -
Purification:
The crude product is filtered, washed with cold water, and dried under vacuum, yielding the target compound as a crystalline solid .
Reaction progress is typically monitored via thin-layer chromatography (TLC), with yields ranging from 65% to 78% for similar derivatives .
Biological Activities and Mechanistic Insights
While direct pharmacological data for 4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole are scarce, structurally related thiazoles exhibit diverse bioactivities:
Anticancer Activity
Chlorine-substituted thiazole analogs (e.g., compound 22) exhibited IC₅₀ values of 2.01 µM against HT29 colorectal cancer cells, likely through inhibition of tubulin polymerization . The fluorine atom in 4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole could augment DNA intercalation or topoisomerase inhibition, as seen in fluorouracil derivatives .
Antidiabetic Effects
The thiazole derivative NDTD (2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid) reduced hyperglycemia in streptozotocin-induced diabetic rats by 42%, mediated by antioxidant and anti-inflammatory mechanisms . The hydrazinyl moiety in the target compound may similarly scavenge reactive oxygen species (ROS), preserving pancreatic β-cell function.
Comparative Analysis with Structural Analogs
The table below contrasts the target compound with related thiazole derivatives:
Future Directions and Therapeutic Implications
The structural features of 4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole position it as a candidate for further preclinical evaluation. Priority research areas include:
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Synthesis Optimization: Scaling up production via microwave-assisted or flow chemistry to improve yields .
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In Vitro Screening: Assessing inhibition of cancer cell lines (e.g., MCF-7, HepG2) and enzymatic targets (e.g., α-glucosidase, COX-2).
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ADMET Profiling: Evaluating metabolic stability, cytochrome P450 interactions, and oral bioavailability.
Given the success of fluorinated thiazoles in clinical trials (e.g., riluzole for ALS), this compound’s fluorine atom may confer enhanced pharmacokinetics, warranting prioritization in drug discovery pipelines .
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